

Comparative Assessment & Validation Guide: 1-Azido-2,5-Anhydro-D-Glucitol

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Compound of Interest

Compound Name: 2,5-Anhydro-1-azido-1-deoxy-D-glucitol

Cat. No.: B11824961

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Executive Summary: The "Stealth" Glucose Probe

1-azido-2,5-anhydro-D-glucitol represents a class of "metabolically locked" sugar probes. Unlike standard glucose analogs that enter glycolysis (leading to signal dilution or metabolic noise), the 2,5-anhydro scaffold locks the sugar in a furanose conformation. This prevents isomerization and subsequent breakdown by glycolytic enzymes while retaining affinity for Glucose Transporters (GLUTs).

The 1-azido modification provides a small, bio-orthogonal handle for Click Chemistry (CuAAC or SPAAC), allowing post-labeling with fluorophores or affinity tags without the steric hindrance that often blocks GLUT transport in pre-labeled probes like 2-NBDG.

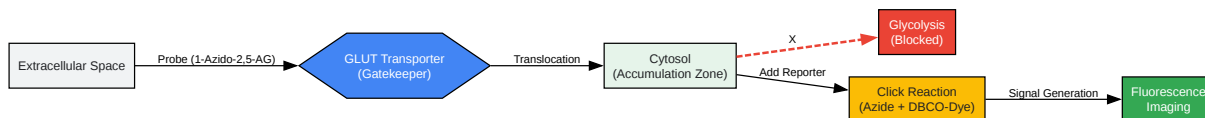
Core Advantages vs. Alternatives

Feature	1-Azido-2,5-Anhydro-D-Glucitol	2-NBDG (Fluorescent Glucose)	2-N3-Glucose (2-Deoxy-2-azido-D-glucose)
Transport Fidelity	High (Minimal steric bulk)	Low (Bulky fluorophore blocks GLUTs)	High
Metabolic Stability	Excellent (Ring-locked; kinase resistant)	Variable (Can be phosphorylated)	Poor (Enters glycolysis; metabolized)
Bio-orthogonality	Yes (Azide handle)	No (Directly fluorescent)	Yes (Azide handle)
Signal Localization	Trapped Intracellularly	Washout Prone	Metabolic Incorporation (Glycans)
Primary Target	GLUT Transporter Activity	Uptake (Qualitative)	Glycan Biosynthesis / Uptake

Mechanism of Action

The probe functions via a "Trap and Click" mechanism.

- **Recognition:** The 2,5-anhydro-D-glucitol scaffold mimics the furanose form of glucose/fructose, recognized by GLUT transporters (specifically GLUT1 and potentially GLUT5).
- **Translocation:** It is transported into the cytosol.
- **Metabolic Dead-End:** Lacking the hemiacetal hydroxyl required for ring opening, it cannot be isomerized by phosphohexose isomerase. It accumulates in the cytosol.
- **Detection:** The azide group reacts with an alkyne-functionalized reporter (e.g., DBCO-Fluorophore) via strain-promoted alkyne-azide cycloaddition (SPAAC).



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Figure 1: The "Trap and Click" mechanism. The 2,5-anhydro scaffold prevents metabolic breakdown, ensuring the signal correlates strictly with transport capacity.

Validation Protocols

To confirm bio-orthogonality and utility, the following three-phase validation is recommended.

Phase 1: Chemical Bio-orthogonality (In Vitro)

Objective: Verify the azide group is accessible and reactive.

- Prepare Solutions:
 - Compound A: 100 μ M 1-azido-2,5-anhydro-D-glucitol in PBS.
 - Compound B: 200 μ M DBCO-Cy5 (fluorophore).
 - Control: 100 μ M 2,5-anhydro-D-glucitol (No azide).
- Reaction: Mix A and B (1:1 ratio) in a black 96-well plate. Incubate at 37°C.
- Measurement: Monitor fluorescence (Ex/Em for Cy5) every 5 mins for 1 hour.
- Success Criteria:
 - Rapid increase in fluorescence (if using a fluorogenic probe) or appearance of a higher MW band on TLC/HPLC compared to Control.
 - Reaction should reach plateau within 30-60 mins.

Phase 2: Transport Specificity (Competition Assay)

Objective: Confirm uptake is mediated by GLUTs, not passive diffusion.

- Cell Line: CHO-K1 (Low GLUT) vs. CHO-GLUT1 (Overexpressing).
- Treatment:
 - Group 1 (Probe Only): Incubate cells with 50 μ M Probe for 30 min.
 - Group 2 (Competition): Pre-incubate with 20 mM D-Glucose (400x excess) for 10 min, then add 50 μ M Probe.
 - Group 3 (Inhibitor): Pre-incubate with 10 μ M Cytochalasin B (GLUT inhibitor), then add Probe.
- Labeling: Wash cells 3x with ice-cold PBS. Add 20 μ M DBCO-Fluorophore (15 min, 4°C).
- Analysis: Flow Cytometry (Mean Fluorescence Intensity - MFI).
- Success Criteria:
 - Group 1 MFI >> Background.
 - Group 2 & 3 MFI should be reduced by >80% (indicating specific GLUT transport).

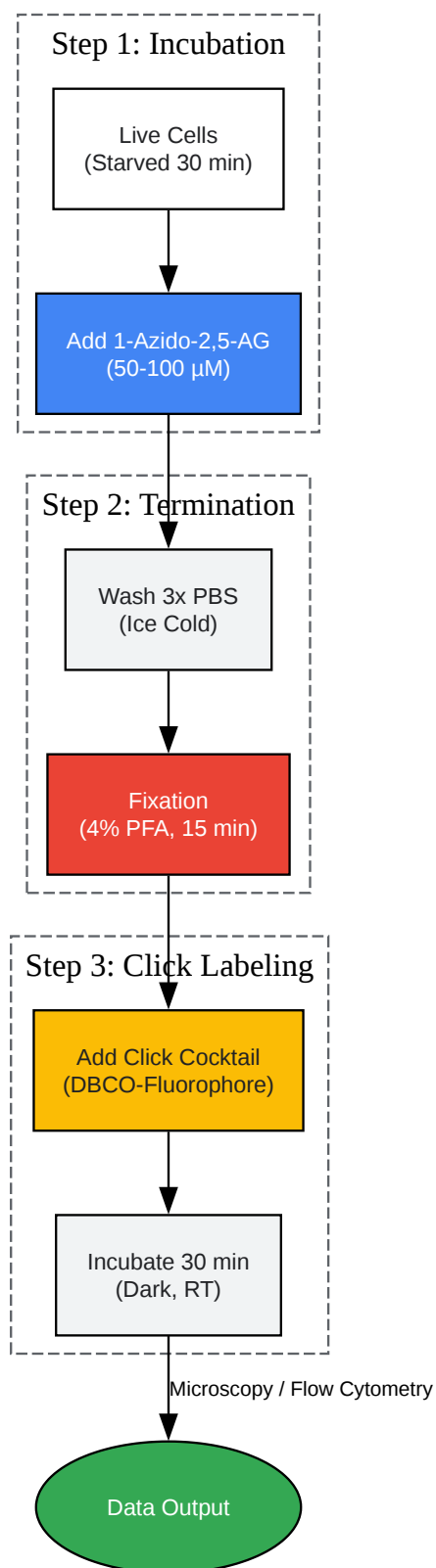
Phase 3: Metabolic Stability (The "Pulse-Chase" Test)

Objective: Confirm the probe is not metabolized.

- Pulse: Incubate cells with 100 μ M Probe for 1 hour.
- Chase: Wash cells and incubate in probe-free media for 0, 2, and 4 hours.
- Extraction: Lyse cells at each time point.
- Analysis: React lysate with DBCO-Biotin. Run Western Blot (Streptavidin-HRP) or LC-MS.
- Success Criteria:

- The molecular weight of the clicked product should correspond to Probe + Biotin.
- No lower molecular weight fragments (metabolites) should appear over time.
- Signal intensity should remain relatively stable compared to metabolizable controls (like 2-N3-Glucose, which fades or shifts).

Experimental Workflow Visualization



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Figure 2: Step-by-step workflow for cellular validation. Note: Fixation can be done before or after the click reaction depending on the permeability of the click reagent.

References

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Sources

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